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Compound of Interest

1-Propionyl-4-piperidinecarboxylic
Compound Name: d
aci

Cat. No.: B043984

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propionyl-4-piperidinecarboxylic acid, a derivative of isonipecotic acid, represents a key
structural motif in medicinal chemistry and drug discovery. Its unique combination of a
carboxylic acid function and a propionylated piperidine ring makes it a valuable building block
for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic
characteristics is paramount for its identification, characterization, and quality control in
research and development settings.

This technical guide provides a detailed overview of the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Propionyl-4-
piperidinecarboxylic acid. While a comprehensive, publicly available experimental dataset for
this specific molecule is limited, this guide leverages spectral data from closely related analogs
to provide a robust, predicted spectroscopic profile. Detailed experimental protocols for
acquiring such data are also presented, along with a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for 1-
Propionyl-4-piperidinecarboxylic acid and its close analogs. The predictions for the target
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molecule are derived from the established chemical shift ranges, functional group frequencies,

and fragmentation patterns observed in similar structures.

Table 1: Predicted *H NMR Spectral Data for 1-Propionyl-
4-piperidinecarboxylic acid
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Notes

~12.0-10.0 brs

1H

-COOH

The acidic proton
of the carboxylic
acid is expected
to be a broad
singlet, highly
deshielded. Its
chemical shift
can be
concentration
and solvent

dependent.

~4.2-3.8 m

2H

Piperidine H2
(axial &

equatorial)

Protons adjacent
to the nitrogen
atom are
deshielded. The
propionyl group
will influence
their chemical
shift compared to
the unsubstituted
piperidine. Due
to the amide
bond, restricted
rotation may be

observed.

~3.2-2.8 m

2H

Piperidine H6
(axial &

equatorial)

Similar to H2
protons, these
are adjacent to
the nitrogen and
will be in a
complex

multiplet.
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~2.5-2.2

1H

Piperidine H4

The proton at the
4-position,
attached to the
same carbon as
the carboxylic

acid group.

2H

-C(=0)CH2CHs

The methylene
protons of the
propionyl group,
appearing as a
quartet due to
coupling with the
adjacent methyl

group.

~2.0-1.6

4H

Piperidine H3 &
H5

The remaining
piperidine ring
protons,
expected to be in
a complex

multiplet region.

3H

-C(=0)CH2CHs

The terminal
methyl protons of
the propionyl
group, appearing
as a triplet due to
coupling with the
adjacent

methylene group.

Table 2: Predicted **C NMR Spectral Data for 1-
Propionyl-4-piperidinecarboxylic acid
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Chemical Shift (6, ppm)

Assignment

Notes

~175-170

-COOH

The carbonyl carbon of the
carboxylic acid is expected in

this region.

~172 - 168

-C(=0O)CH2CHs

The carbonyl carbon of the

propionyl amide group.

~45 - 40

Piperidine C2/C6

The carbons adjacent to the
nitrogen atom. Due to the
amide linkage, two distinct
signals may be observed due
to slowed rotation around the
N-C=0 bond.

~40 - 35

Piperidine C4

The carbon bearing the

carboxylic acid group.

~28-24

-C(=0O)CH2CHs

The methylene carbon of the

propionyl group.

~30-25

Piperidine C3/C5

The remaining piperidine ring

carbons.

~10-8

-C(=0O)CH2CHs

The terminal methyl carbon of

the propionyl group.

Table 3: Predicted IR Spectral Data for 1-Propionyl-4-
piperidinecarboxylic acid
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Wavenumber
(cm™)

Intensity

Assignment

Notes

3300 - 2500

Broad, Strong

O-H stretch
(Carboxylic acid)

A very broad
absorption is
characteristic of the
hydrogen-bonded O-H
stretch of a carboxylic

acid dimer.

2950 - 2850

Medium

C-H stretch (Aliphatic)

C-H stretching
vibrations of the
piperidine ring and the

propionyl group.

~1730 - 1700

Strong

C=0 stretch
(Carboxylic acid)

The carbonyl stretch
of the carboxylic acid.
Its position can be
influenced by

hydrogen bonding.

~1640 - 1620

Strong

C=0 stretch (Amide)

The amide | band of
the propionyl group.
This is a strong and
characteristic

absorption.

~1450 - 1350

Medium

C-H bend (Aliphatic)

Bending vibrations for
the CHz and CHs

groups.

~1300 - 1200

Strong

C-O stretch
(Carboxylic acid)

The C-O single bond
stretching of the

carboxylic acid.

~1200 - 1100

Medium

C-N stretch

The stretching
vibration of the
carbon-nitrogen bond

in the piperidine ring.

© 2025 BenchChem. All rights reserved.

6/12

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 4: Predicted Mass Spectrometry (MS) Data for 1-
Propionyl-4-piperidinecarboxylic acid

m/z (Mass-to-Charge

. Predicted Fragment Notes
Ratio)
The molecular ion peak for
185 [M]* (Molecular lon)
CoH15NOs.
Loss of the ethyl group from
156 [M - CzHs]* or [M - CHOJ* the propionyl moiety or loss of
a formyl radical.
Loss of the carboxylic acid
140 [M - COOH]* ,
group as a radical.
Fragmentation involving the
128 [M - C3HsO]*+ )
propionyl group.
A common fragmentation
athway for piperidine
84 [Piperidine ring fragment]* P ) .y PP )
derivatives, representing the
piperidinyl cation.
The propionyl cation is a likel
57 [C3HsO]* or [CaHo]™* propiony Y

fragment.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
compound like 1-Propionyl-4-piperidinecarboxylic acid. Instrument parameters should be
optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-Propionyl-4-
piperidinecarboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds,
CDCls, or D20 with a pH adjustment). The choice of solvent is critical as the chemical shifts
of exchangeable protons (like the -COOH proton) are solvent-dependent. Add a small
amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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e 'H NMR Acquisition:
o Place the NMR tube in the spectrometer.
o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Acquire a standard *H NMR spectrum using a pulse angle of 30-45 degrees and a
sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15
ppm).

o Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o Integrate the peaks to determine the relative number of protons.
e 13C NMR Acquisition:
o Use the same sample prepared for *H NMR.

o Acquire a proton-decoupled 13C NMR spectrum. This will result in single lines for each
unique carbon atom.

o Alarger number of scans will be required due to the low natural abundance of 13C
(typically several hundred to thousands of scans).

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

o Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 1-Propionyl-4-piperidinecarboxylic acid directly onto
the ATR crystal.
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o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Sample Preparation (KBr Pellet):

o Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
o Data Acquisition:
o Place the sample (ATR or KBr pellet) in the IR spectrometer.

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Record the sample spectrum over the range of approximately 4000-400 cm™1,

o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

o Sample Introduction and lonization (Electron lonization - El):

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe or after separation by gas chromatography (GC-MS).

o The sample is vaporized and then bombarded with a beam of high-energy electrons
(typically 70 eV), causing ionization and fragmentation.

e Mass Analysis:

o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

e Detection:
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o The separated ions are detected, and a mass spectrum is generated, which is a plot of ion
intensity versus m/z.

o The molecular ion peak ([M]*) provides the molecular weight of the compound, and the
fragmentation pattern provides structural information.

Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship between the different spectroscopic techniques.

Sample Preparation Data Acquisition Data Processing & Analysis
o | Introduce into
Spectrometer Mass Spectrometer Mass Spectrum
1-Propionyl-4- P Prepare ATR or — e
piperidinecarboxylic acid KBr Pellet ™| IR Spectrometer »| IR Spectrum Structural Elucidation
\ 4
Dissolve in NMR Spectrum
NMR Spectrometer
Deuterated Solvent P (*H, ©=C)

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.

1-Propionyl-4-
piperidinecarboxylic acid

1H NMR 13C NMR Functional Groups Molecular Weight &
(Proton Environment) (Carbon Skeleton) (C=0, O-H, C-N) Fragmentation Pattern
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Caption: Integration of data from different spectroscopic techniques for structural elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of 1-
Propionyl-4-piperidinecarboxylic acid. By leveraging data from analogous structures,
researchers and scientists can gain valuable insights into the expected NMR, IR, and MS
characteristics of this important chemical entity. The detailed experimental protocols and
workflow visualizations further serve as a practical resource for the acquisition and
interpretation of spectroscopic data in a laboratory setting. As with any analytical endeavor, it is
recommended that these predicted data be confirmed with experimentally obtained spectra for
definitive structural confirmation.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-Propionyl-4-
piperidinecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b043984#spectroscopic-data-nmr-ir-ms-for-1-
propionyl-4-piperidinecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

